molecular formula C18H16N2O3S2 B2773436 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide CAS No. 682783-27-3

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

Cat. No.: B2773436
CAS No.: 682783-27-3
M. Wt: 372.46
InChI Key: CTLLBACJPKKCNK-RVDMUPIBSA-N
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Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the existing literature regarding its biological activity, including anticancer, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

 E 3 5 furan 2 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl N m tolyl propanamide\text{ E 3 5 furan 2 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl N m tolyl propanamide}

This compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan moiety enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines.

Case Studies on Anticancer Activity

  • In Vitro Studies : The compound was evaluated against several cancer cell lines, including K562 (human leukemia) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. For example, a related compound exhibited an IC50 of approximately 83.20 μM against K562 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Flow cytometric analysis indicated that certain derivatives could significantly increase apoptosis rates in treated cells .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has also been extensively studied. The compound's ability to inhibit bacterial growth was assessed against various Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound demonstrated MIC values ranging from 37.9 μM to 113.8 μM against sensitive strains such as Staphylococcus aureus and Escherichia coli .
  • Comparative Analysis : When compared to standard antibiotics like ampicillin, certain derivatives showed enhanced activity against resistant strains, indicating their potential as alternative therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely linked to their structural features. Modifications at specific positions on the thiazolidinone ring can significantly influence their potency.

CompoundStructureAnticancer Activity (IC50, μM)Antimicrobial Activity (MIC, μM)
5eThiazolidinone derivative50 - 8037.9 - 113.8
5dIndole derivative>10043 - 172
5gFuran derivative9030 - 120

Pharmacokinetics and Toxicity

Pharmacokinetic studies have suggested that these compounds exhibit favorable absorption characteristics with moderate toxicity profiles. For instance, hemolytic assays indicated that many derivatives were non-toxic at concentrations up to 200 µM .

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-4-2-5-13(10-12)19-16(21)7-8-20-17(22)15(25-18(20)24)11-14-6-3-9-23-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLLBACJPKKCNK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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